Sjg-136
Descripción general
Descripción
Aplicaciones Científicas De Investigación
SJG-136 ha sido ampliamente estudiado por su actividad antitumoral. Ha mostrado eficacia en varios modelos in vitro e in vivo, incluidos los xenotrasplantes de tumores humanos . El compuesto se ha probado en la pantalla de fármacos anticancerígenos del Instituto Nacional del Cáncer y ha demostrado una potente actividad en una amplia gama de líneas celulares cancerosas . Además, this compound se ha evaluado en ensayos clínicos de fase I para evaluar su seguridad, tolerabilidad y farmacocinética en pacientes con tumores sólidos avanzados . La capacidad del compuesto para formar enlaces cruzados estables de ADN lo convierte en una herramienta valiosa en la investigación del cáncer y posibles aplicaciones terapéuticas .
Mecanismo De Acción
SJG-136 ejerce sus efectos uniéndose a la ranura menor del ADN y formando enlaces cruzados intercatenarios entre residuos de guanina en hebras opuestas . Esta reticulación inhibe la replicación y transcripción del ADN, lo que lleva a la muerte celular . El mecanismo de acción único del compuesto implica una preferencia por la unión a secuencias purina-GATC-pirimidina, lo que lo distingue de otros agentes de unión al ADN . La persistencia de estos enlaces cruzados en comparación con los agentes convencionales sugiere una actividad antitumoral distinta y potente .
Análisis Bioquímico
Biochemical Properties
Sjg-136 has shown a remarkable affinity for DNA and potent cytotoxicity in vitro . It binds in a sequence-selective manner in the minor groove of the DNA helix . The compound spans 6 base pairs with a preference for binding to purine-GATC-pyrimidine sequences . The DNA cross-links formed by this compound are more persistent than those formed by other agents like nitrogen mustards due to their slow rate of repair .
Cellular Effects
This compound has demonstrated potent and selective cytotoxicity in various cell types. For instance, it has shown potent in vitro cytotoxicity in human B-Cell Chronic Lymphocytic Leukemia cells . It has also shown potent activity against primary chronic lymphocytic leukaemia (CLL) cells and acute myeloid leukemia (AML) cells . This compound-induced apoptosis was associated with the activation of caspase-3 .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of DNA interstrand cross-links between two N-2 guanine positions on opposite strands and separated by 2 base pairs . This cross-linking activity disrupts the normal functioning of DNA, thereby exerting its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown time-dependent cytotoxicity . The cross-links form rapidly and persist compared with those produced by conventional cross-linking agents . This persistence of cross-links contributes to the compound’s potent cytotoxic effects .
Dosage Effects in Animal Models
In animal models, this compound has shown potent antitumor activity. It has been active over a wide dosage range in athymic mouse xenografts . The maximum tolerated dose was found to be approximately 120 μg/kg/dose, and the minimum effective dose in the most sensitive model was approximately 16 μg/kg/dose .
Metabolic Pathways
The metabolic pathways of this compound involve oxidative metabolism catalyzed by CYP3A isoforms, producing a previously unreported monomeric metabolite .
Transport and Distribution
Pharmacokinetic studies have shown that this compound has a half-life of approximately 9 minutes in rats and 1-1.5 hours in dogs, indicating rapid distribution and clearance .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus due to its mechanism of action involving DNA binding
Métodos De Preparación
La síntesis de SJG-136 implica la formación de un dímero de pirrolobenzodiazepina. La ruta sintética típicamente incluye el acoplamiento de dos subunidades de alquilación de ADN a través de un enlace de propanedioxi inerte . Las condiciones de reacción y los reactivos específicos utilizados en la síntesis están diseñados para asegurar la reticulación selectiva de los residuos de guanina en hebras opuestas del ADN . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis probablemente sigue principios similares a los utilizados en entornos de laboratorio.
Análisis De Reacciones Químicas
SJG-136 sufre varios tipos de reacciones químicas, centrándose principalmente en su interacción con el ADN. El compuesto forma enlaces cruzados intercatenarios entre dos posiciones de guanina N-2 en hebras opuestas del ADN . Estos enlaces cruzados se forman rápidamente y persisten más tiempo en comparación con los producidos por agentes de reticulación convencionales como las mostazas de nitrógeno . Los productos principales formados a partir de estas reacciones son aductos de ADN que inhiben la replicación y transcripción del ADN, lo que lleva a la muerte celular .
Comparación Con Compuestos Similares
SJG-136 es único en su capacidad para formar enlaces cruzados intercatenarios estables en la ranura menor del ADN. Compuestos similares incluyen otros dímeros de pirrolobenzodiazepina, como la antramicina, que también se unen a la ranura menor del ADN pero forman productos de monoalquilación . El patrón distinto de actividad para this compound, en comparación con más de 60,000 compuestos probados en la pantalla de 60 líneas celulares del Instituto Nacional del Cáncer, sugiere que posee un mecanismo de acción único . Otros compuestos similares incluyen adozelesina y bizelesina, que son agentes de interacción con el ADN con potente citotoxicidad .
Propiedades
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVMMQNDHPRQD-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177864 | |
Record name | SJG 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232931-57-6 | |
Record name | SJG 136 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SJG 136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SJG-136 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11965 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SJG 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SJG-136 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SJG-136, a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) dimer, functions as a sequence-selective DNA minor groove interstrand cross-linking agent. [, ] This means it preferentially binds to specific DNA sequences, particularly those containing the purine-GATC-pyrimidine motif. [, , ] Upon binding, it forms covalent bonds with the N2 atoms of two guanine bases located on opposite strands of the DNA double helix, creating an interstrand cross-link (ICL). [, , , ]
A: Unfortunately, while the provided research papers mention this compound's structure as a PBD dimer with a propanedioxy linker connecting the two PBD units through their C8 positions, they do not provide the exact molecular formula, weight, or spectroscopic data. [, ] For detailed structural information, referring to chemical databases or publications specifically dedicated to the structural elucidation of this compound would be necessary.
ANone: The provided research primarily focuses on this compound’s biological activity and does not offer detailed insights into its material compatibility or stability under various conditions. [1-25] Further research is needed to explore these aspects, which are essential for developing stable formulations and potential applications beyond its current use as an anticancer agent.
ANone: this compound primarily acts as a covalent DNA-binding agent and does not exhibit catalytic properties. [1-25] Its primary mechanism of action relies on the formation of irreversible covalent bonds with DNA bases, rather than catalyzing chemical reactions.
A: Computational chemistry and modeling, particularly molecular modeling, have been instrumental in understanding this compound’s interaction with DNA. [, ] Modeling studies revealed that:
- This compound binds to the minor groove of DNA and forms covalent bonds with guanine bases on opposite strands. []
- The C2-exo-unsaturation in this compound's structure enhances its binding affinity compared to C-ring saturated analogues. []
- This C2-exo-unsaturation promotes a flatter conformation of the PBD units, allowing for a more favorable fit within the DNA minor groove. []
- Modeling also helps to understand the effect of linker length on the binding energy and DNA cross-linking ability of this compound and its analogues. []
ANone: Extensive research has explored how modifications to this compound’s structure affect its activity, potency, and selectivity:
- C2-exo-Unsaturation: The presence of a C2-exo-methylene group significantly enhances the cytotoxic potency and DNA cross-linking efficiency of this compound compared to its C-ring saturated counterpart DSB-120. [] This modification leads to a flatter PBD structure, allowing for a more favorable fit within the DNA minor groove and contributing to its increased potency. []
- Linker Length: Modifying the length of the central linker connecting the two PBD units drastically influences this compound’s activity. [, ] For instance, increasing the linker length from three to five methylene units (from this compound to DRG-16) significantly enhances cytotoxicity and DNA cross-linking reactivity. [] This highlights the importance of linker length in optimizing PBD dimer interaction with DNA.
- C8-Conjugation: Studies on PBD monomers and dimers revealed that C8-conjugation, such as the one present in this compound, plays a crucial role in stabilizing the adduct formed with DNA. [] This conjugation appears to be particularly important for the binding to terminal guanines, suggesting a potential role in targeting DNA strand breaks. []
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